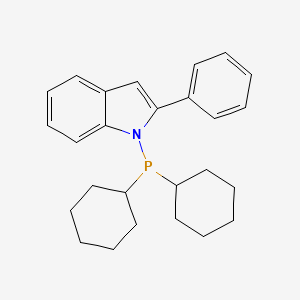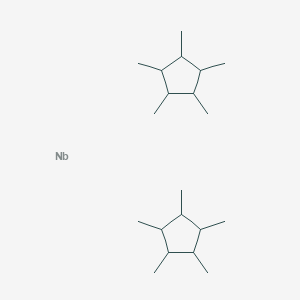
(R)-RUCY-XylBINAP
Overview
Description
(R)-RUCY-XylBINAP is a useful research compound. Its molecular formula is C71H73ClN2O2P2Ru and its molecular weight is 1184.8 g/mol. The purity is usually 95%.
The exact mass of the compound (S)-RUCY(TM)-XylBINAP is 1184.387922 g/mol and the complexity rating of the compound is 1500. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Asymmetric Hydrogenation of Hetero-Aromatic Ketones
(S)-RUCY(TM)-XylBINAP has been effectively used as a catalyst in the asymmetric hydrogenation of hetero-aromatic ketones. This process is crucial for producing chiral alcohols with high enantiomeric excess (ee) and yield, demonstrating its importance in asymmetric synthesis, such as the production of duloxetine, an inhibitor of serotonin and norepinephrine uptake carriers (Ohkuma et al., 2000).
Development of XylBINAP Ligands for Enhanced Enantioselectivity
Research has focused on synthesizing 4,4'-substituted-xylBINAPs, leading to Ru(diphosphine)(diamine)Cl(2) complexes that exhibit high enantioselectivity in the hydrogenation of aromatic ketones. These complexes have been found to achieve greater than 99% enantioselectivity and complete conversion in most cases, marking a significant advancement in this field (Ngo & Lin, 2005).
Insights into Enantioselectivity in Ketone Hydrogenation
Studies have revealed that the high enantioselectivity in ketone hydrogenation using (S)-RUCY(TM)-XylBINAP is due to the existence of a stable intermediate, which emphasizes the importance of molecular orientation in the catalyst pocket (French et al., 2007).
Application in the Hydrogenation of Aromatic-Heteroaromatic Ketones
(S)-RUCY(TM)-XylBINAP has been utilized in the asymmetric hydrogenation of aromatic-heteroaromatic ketones, providing an efficient method for generating secondary alcohols with excellent enantioselectivities (Chen et al., 2003).
Computational Studies on Enantioselectivity Control
Computational studies have been conducted to understand the factors controlling enantioselectivity in ruthenium(II) hydrogenation catalysts, including (S)-RUCY(TM)-XylBINAP. These studies provide insights into the mechanisms driving high enantiomeric excess in ketone hydrogenation (Di Tommaso et al., 2008).
Effects of Ligand Variation on Enantioselective Hydrogenation
Research has also been focused on the effects of ligand structure variation, including (S)-RUCY(TM)-XylBINAP, on enantioselectivity in hydrogenation catalyzed by RuH2(diphosphine)(diamine) complexes. This study emphasizes the importance of ligand structure in achieving high enantioselectivity (Chen et al., 2012).
Application in Asymmetric Heck/Mizoroki Reactions
(S)-RUCY(TM)-XylBINAP derivatives have been applied in asymmetric Heck/Mizoroki reactions, demonstrating their effectiveness in terms of reaction times, conversions, and product enantioselectivity, particularly in the arylation of 2,3-dihydrofuran (Rankic et al., 2010).
Properties
IUPAC Name |
[1-[2-bis(3,5-dimethylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane;chlororuthenium(1+);(2S)-1-(4-methoxybenzene-6-id-1-yl)-1-(4-methoxyphenyl)-3-methylbutane-1,2-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H48P2.C19H25N2O2.ClH.Ru/c1-33-21-34(2)26-43(25-33)53(44-27-35(3)22-36(4)28-44)49-19-17-41-13-9-11-15-47(41)51(49)52-48-16-12-10-14-42(48)18-20-50(52)54(45-29-37(5)23-38(6)30-45)46-31-39(7)24-40(8)32-46;1-13(2)18(20)19(21,14-5-9-16(22-3)10-6-14)15-7-11-17(23-4)12-8-15;;/h9-32H,1-8H3;5-7,9-13,18H,20-21H2,1-4H3;1H;/q;-1;;+2/p-1/t;18-,19?;;/m.0../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQWRCNFONDXTCS-UCPQXOCLSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)P(C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)P(C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C.CC(C)C(C(C1=CC=C(C=C1)OC)(C2=[C-]C=C(C=C2)OC)N)N.Cl[Ru+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)P(C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)P(C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C.CC(C)[C@@H](C(C1=CC=C(C=C1)OC)(C2=[C-]C=C(C=C2)OC)N)N.Cl[Ru+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C71H73ClN2O2P2Ru | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1184.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1312713-89-5 | |
| Record name | (S)-RUCY(regR)-XylBINAP | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![exo-cis-(+/-)-1-(Benzylamido-methyl-2-nitro)-7-oxabicyclo[2.2.1]hept-5-en-2,3-dicarboxylic anhydride; 98%](/img/structure/B6310490.png)
![exo-cis-(+/-)-1-[(1-Sulfonamidomethyl-4-methyl-benzyl)]-4-methyl-7-oxabicyclo[2.2.1]hept-5-en-2,3-dicarboxylic anhydride; 98%](/img/structure/B6310494.png)
![exo-cis-(+/-)-1-(Benzylamido-methyl-3-nitro)-7-oxabicyclo[2.2.1]hept-5-en-2,3-dicarboxylic anhydride; 98%](/img/structure/B6310501.png)
![exo-cis-(+/-)-1-(1-Carboxyamido-adamantyl-methyl)-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride; 98%](/img/structure/B6310525.png)
![exo-cis-(+/-)-1-(N-tert.-Butyl-carbonyl-methyl)-7-oxabicyclo[2.2.1]hept-5-en-2,3-dicarboxylic anhydride; 98%](/img/structure/B6310533.png)
![N-Boc-(+/-)-cis (exo) -2-amino-bicyclo[2.2.1]heptan-3-carbaldehyde; 98%](/img/structure/B6310541.png)
![exo-cis-(+/-)-1-(N-tert.-Butyl-carbonyl-methyl)-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride; 98%](/img/structure/B6310548.png)
![exo-cis-(+/-)-1-(Benzylamido-methyl)-7-oxabicyclo[2.2.1]hept-5-en-2,3-dicarboxylic anhydride; 98%](/img/structure/B6310558.png)



![1-{2S)-1-[(11bR)-2,6-Bis(trimethylsilyl)dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yloxy]propan-2-yl}-3-phenylurea, 97%](/img/structure/B6310590.png)
![1-{(2R)-1-[(11bR)-Octahydrodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yloxy]propan-2-yl}-3-phenylurea, 97%](/img/structure/B6310597.png)
![1-{(2S)-1-[(11bS)-2,6-Dimethyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yloxy]propan-2-yl}-3-phenylurea, 97%](/img/structure/B6310602.png)
